molecular formula C26H23N3O4 B14998326 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B14998326
M. Wt: 441.5 g/mol
InChI Key: YXZBIUZOUDBGGB-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that belongs to the class of carboxylic acids and derivatives This compound is characterized by its intricate structure, which includes a benzodioxole ring, an indole ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and indole derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenylacetamide

InChI

InChI=1S/C26H23N3O4/c1-29(24(30)13-18-15-27-21-10-6-5-9-20(18)21)25(17-7-3-2-4-8-17)26(31)28-19-11-12-22-23(14-19)33-16-32-22/h2-12,14-15,25,27H,13,16H2,1H3,(H,28,31)

InChI Key

YXZBIUZOUDBGGB-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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